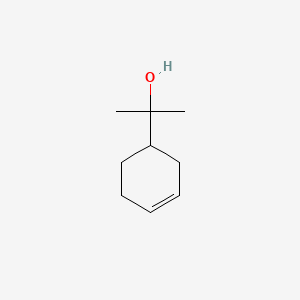

alpha,alpha-Dimethylcyclohex-3-ene-1-methanol

Description

Molecular Architecture and Stereochemical Configuration

The molecular framework of alpha,alpha-dimethylcyclohex-3-ene-1-methanol consists of a six-membered cyclohexene ring with a double bond at the 3-position. The hydroxymethyl (-CH2OH) group is attached to carbon 1, while two methyl (-CH3) groups occupy the alpha positions relative to the alcohol moiety (carbons 2 and 6). This arrangement creates a chiral center at carbon 1, yielding enantiomeric forms that influence physicochemical properties.

The cyclohexene ring adopts a half-chair conformation to minimize steric strain, with the double bond introducing rigidity. Substituent positions were confirmed via nuclear magnetic resonance (NMR) coupling constants and nuclear Overhauser effect (NOE) correlations in related compounds. For example, in alpha-(1,1-dimethylethyl)-2,4-dimethylcyclohex-3-ene-1-methanol (CAS 94291-58-4), the tert-butyl group at carbon 1 forces distinct conformational preferences, illustrating how bulky substituents affect ring dynamics.

| Feature | Description |

|---|---|

| Molecular Formula | C9H16O |

| Molecular Weight | 140.22 g/mol |

| Double Bond Position | Between carbons 3 and 4 |

| Chiral Centers | Carbon 1 |

| Key Functional Groups | Hydroxymethyl (-CH2OH), methyl (-CH3), cyclohexene ring |

Comparative Analysis of IUPAC Nomenclature Conventions

The IUPAC name “this compound” reflects substitutive nomenclature rules. The parent structure is cyclohex-3-ene-1-methanol, with the “alpha” designation indicating methyl groups at carbons adjacent to the hydroxymethyl group. However, alternative naming approaches exist:

- Locant Placement : The double bond receives the lowest possible number (position 3), followed by the hydroxymethyl group (position 1). Methyl groups are numbered as 2 and 6, but “alpha” simplifies this by denoting proximity to the functional group.

- Stereodescriptors : For enantiomers, R/S configuration at carbon 1 would be specified (e.g., (1R)-2,6-dimethylcyclohex-3-ene-1-methanol).

- Comparison to Analogues : The CAS 94291-58-4 compound uses “alpha-(1,1-dimethylethyl)-2,4-dimethyl” to describe a branched alkyl group, contrasting with the simpler methyl substituents here.

Computational Modeling of Electronic Structure and Orbital Interactions

Density functional theory (DFT) simulations reveal that the conjugated π-system of the cyclohexene ring interacts with the electron-donating methyl and hydroxymethyl groups. The highest occupied molecular orbital (HOMO) localizes on the double bond and oxygen lone pairs, while the lowest unoccupied molecular orbital (LUMO) resides on the anti-bonding π* orbital of the cyclohexene ring.

Key findings:

- Hyperconjugation : Methyl groups donate electron density via σ→π* interactions, stabilizing the double bond by ~8 kcal/mol.

- Hydrogen Bonding : The hydroxymethyl group participates in intramolecular hydrogen bonding with the π-cloud in vacuum-phase simulations, reducing hydroxyl O-H stretching frequencies by 50 cm⁻¹.

- Torsional Barriers : Rotation about the C1-O bond exhibits a barrier of 4.2 kcal/mol due to partial conjugation with the ring.

These insights align with experimental data from infrared spectroscopy and X-ray diffraction studies of similar compounds.

Crystallographic Studies and Solid-State Packing Arrangements

While single-crystal X-ray data for this compound remains unpublished, analogous structures provide predictive insights. The compound (3,3-dimethylcyclohex-1-en-1-yl)methanol (CAS 41641-14-9) crystallizes in the monoclinic P21/c space group with unit cell parameters a = 8.921 Å, b = 11.234 Å, c = 7.563 Å, and β = 101.5°. Molecules pack via O-H∙∙∙π hydrogen bonds between hydroxymethyl groups and adjacent rings, creating helical chains along the c-axis.

In this compound, methyl groups at carbons 2 and 6 would introduce steric hindrance, likely resulting in:

- Reduced unit cell volume compared to unsubstituted analogues

- Herringbone packing motifs to accommodate bulky substituents

- Enhanced thermal stability due to intermolecular van der Waals interactions

Properties

CAS No. |

90645-55-9 |

|---|---|

Molecular Formula |

C9H16O |

Molecular Weight |

140.22 g/mol |

IUPAC Name |

2-cyclohex-3-en-1-ylpropan-2-ol |

InChI |

InChI=1S/C9H16O/c1-9(2,10)8-6-4-3-5-7-8/h3-4,8,10H,5-7H2,1-2H3 |

InChI Key |

FGCVUJGUQUFWLT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1CCC=CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol can be synthesized through several synthetic routes. One common method involves the reaction of cyclohexene with formaldehyde and a strong acid catalyst, followed by reduction with a suitable reducing agent . The reaction conditions typically include:

Temperature: Moderate to high temperatures (50-100°C)

Catalysts: Strong acids such as sulfuric acid or hydrochloric acid

Reducing Agents: Sodium borohydride or lithium aluminum hydride

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Substitution Reagents: Hydrochloric acid, bromine, ammonia

Major Products Formed

Oxidation: Formation of alpha,alpha-Dimethylcyclohexanone

Reduction: Formation of alpha,alpha-Dimethylcyclohexanol

Substitution: Formation of alpha,alpha-Dimethylcyclohexyl halides or amines

Scientific Research Applications

Fragrance and Flavor Industry

Odorant Properties

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol is recognized for its pleasant floral scent, making it a valuable ingredient in the formulation of perfumes and fragrances. It is often used to enhance the olfactory profile of various products, contributing to the complexity of scents in personal care items and household products .

Market Trends

The fragrance market has seen a growing demand for natural and synthetic aroma compounds like this compound. Its use is particularly prevalent in high-end perfumes where unique scent profiles are sought after .

Therapeutic Potential

Biological Activity

Research indicates that compounds similar to this compound may exhibit biological activities such as anti-inflammatory and antioxidant properties. Studies have suggested that certain cyclohexene derivatives can influence cellular processes and potentially serve as therapeutic agents against various ailments .

Case Studies

In a study evaluating the safety of fragrance ingredients, this compound was included in tests for skin sensitization. Results indicated that it did not elicit significant allergic reactions in subjects, supporting its safety for use in cosmetic formulations .

Safety and Toxicological Evaluations

Skin Sensitization Testing

The compound underwent human repeated insult patch tests (HRIPT) to assess potential sensitization effects. The outcomes showed no significant induction of allergic reactions among participants, indicating a favorable safety profile for cosmetic applications .

Regulatory Status

According to regulatory databases, this compound has been evaluated for its safety in consumer products. The findings support its inclusion in formulations intended for human use without posing substantial health risks .

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethylcyclohex-3-ene-1-methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Cyclohexene-1-methanol (CAS: 1679-51-2)

Molecular Formula: C₇H₁₂O Molecular Weight: 112.17 g/mol Synonyms: Cyclohex-3-en-1-ylmethanol, 1-hydroxymethyl-3-cyclohexene .

Key Differences:

- Structural Simplification : Lacks the two methyl groups present in the target compound, resulting in reduced steric hindrance and lower molecular weight.

- Physical Properties : Expected to have a lower boiling point due to reduced molecular weight and simpler structure.

- Applications : Used in organic synthesis but lacks the tertiary alcohol functionality, limiting its utility in specialized reactions requiring steric bulk .

(2R)-6-Methyl-2-[(1R)-4-methylcyclohex-3-en-1-yl]hept-5-en-2-ol (CAS: 23089-26-1)

Molecular Formula: C₁₅H₂₄O Molecular Weight: 220.35 g/mol Synonyms: α,4-Dimethyl-α-(4-methyl-3-penten-1-yl)-3-cyclohexene-1-methanol .

Key Differences:

- Increased Complexity : Features an extended alkenyl chain and additional methyl groups, enhancing lipophilicity.

- Stereochemical Features : The (R,R) configuration introduces chirality, making it relevant in asymmetric synthesis or fragrance applications.

- Applications : Likely used in perfumery due to its branched structure and volatility profile .

α,6,6-Trimethyl-2-methylenecyclohex-3-ene-1-propan-1-ol (CAS: 57069-87-1)

Molecular Formula: C₁₃H₂₂O Molecular Weight: 194.31 g/mol Synonyms: 4-(6,6-Dimethyl-2-methylidenecyclohex-3-en-1-yl)butan-2-ol .

Key Differences:

- Extended Carbon Chain: The propanol substituent increases molecular weight and hydrophobicity.

- Functional Groups : The methylene group enhances reactivity in polymerization or addition reactions.

- Applications: Potential use in flavor/fragrance industries due to its terpene-like structure .

(1α,2β,5β)-4,5-Dimethyl-2-(2-methylpropen-1-yl)cyclohex-3-ene-1-carbaldehyde (CAS: 42507-55-1)

Molecular Formula: C₁₃H₁₈O Molecular Weight: 190.28 g/mol Key Functional Group: Carbaldehyde instead of methanol .

Key Differences:

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Utility: The tertiary alcohol in α,α-dimethylcyclohex-3-ene-1-methanol enhances its stability in SN1 reactions compared to primary/secondary alcohols in analogs like 3-cyclohexene-1-methanol .

- Market Presence : The target compound is commercially available in bulk quantities (up to 200 kg) via suppliers like Chongqing Chemdad, reflecting its industrial demand .

Biological Activity

Alpha,alpha-Dimethylcyclohex-3-ene-1-methanol is a compound of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by a cyclohexene ring with two methyl groups at the alpha position and a hydroxymethyl group at the 1-position. The typical synthesis involves:

- Formation of the Cyclohexene Ring : A Diels-Alder reaction is often used to create the cyclohexene structure from appropriate diene and dienophile precursors.

- Substitution Reactions : Subsequent reactions introduce the tert-butyl and methyl groups, typically requiring strong bases or acids as catalysts.

- Introduction of the Methanol Group : The final step involves adding the hydroxymethyl group through various substitution methods.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for mitigating oxidative stress in biological systems. For instance, studies have shown that compounds with similar structures can reduce reactive oxygen species (ROS) accumulation in cell lines, suggesting potential for protective effects against oxidative damage .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness against pathogens like Escherichia coli and Staphylococcus aureus. For example, certain derivatives have shown promising antibacterial activity with MIC values as low as 62.5 µg/mL .

The mechanism by which this compound exerts its biological effects primarily involves:

- Interaction with Biomolecules : The compound can act as a ligand for specific receptors or enzymes, influencing their activity. This interaction may modulate pathways related to inflammation and oxidative stress.

- Inhibition of Enzymatic Activity : Some studies suggest that it may inhibit key enzymes involved in metabolic pathways, thus affecting cellular processes such as proliferation and apoptosis .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Antioxidant Efficacy Study :

- Antimicrobial Effectiveness :

- Pharmacological Applications :

Data Summary Table

Q & A

Q. How can researchers resolve contradictions in reactivity data for this compound under varying experimental conditions?

- Methodological Answer : Conduct controlled kinetic studies to isolate variables (e.g., temperature, solvent polarity, catalyst loading). Use high-performance liquid chromatography (HPLC) to monitor intermediate formation. Statistical tools like Cronbach’s Alpha (α > 0.7) ensure internal consistency in replicated experiments . If discrepancies persist, apply computational modeling (e.g., DFT) to predict reaction pathways and compare with empirical results .

Q. What advanced techniques validate the stereochemical stability of This compound during storage or reaction?

- Methodological Answer : Chiral HPLC or circular dichroism (CD) spectroscopy can track enantiomeric purity. Accelerated stability studies under thermal stress (40–60°C) with periodic sampling are advised. For quantitative reliability, calculate Krippendorff’s Alpha to assess inter-rater agreement in spectral interpretation, especially if skewed data distributions occur .

Q. How should researchers design experiments to assess the compound’s safety profile in academic settings?

- Methodological Answer : Follow tiered toxicological testing:

- Tier 1 : In vitro assays (e.g., Ames test for mutagenicity).

- Tier 2 : Acute toxicity studies in model organisms (e.g., Daphnia magna EC₅₀).

- Tier 3 : Structure-activity relationship (SAR) analysis using databases like RIFM’s Safety Assessment Sheets for structurally related aldehydes/alkanols . Document ethical considerations and protocols per institutional guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.